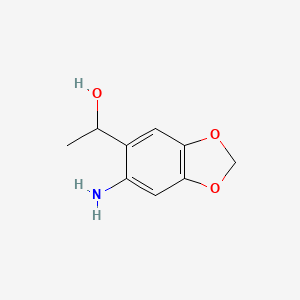
(2-(tert-Butyl)oxazol-4-yl)methanol
Overview
Description
“(2-(tert-Butyl)oxazol-4-yl)methanol” is a chemical compound with the molecular formula C8H13NO2 . It is a powder in its physical form .
Molecular Structure Analysis
The InChI code for “(2-(tert-Butyl)oxazol-4-yl)methanol” is 1S/C8H13NO2/c1-8(2,3)7-9-6(4-10)5-11-7/h5,10H,4H2,1-3H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
“(2-(tert-Butyl)oxazol-4-yl)methanol” has a molecular weight of 155.2 . It is a powder in its physical form .Scientific Research Applications
Antiradical Activity
- The compound shows potential in antiradical activities. A study demonstrated the use of benzoxazole-2-thione and related compounds, including 3,5-di-tert-butyl-4-hydroxybenzyl derivatives, in evaluating antiradical activity against 2,2-diphenyl-1-picrylhydrazyl. S-Benzyl derivatives, related to tert-butyl oxazol-4-yl structures, exhibited higher reactivity at 30°C (Gataullina et al., 2017).
Synthesis Processes
- In a multi-component one-pot approach for synthesizing 1,3-oxazines at room temperature, tert-butyl hydroperoxide and methanol were used, showcasing the compound's role in catalytic processes (Borpatra et al., 2018).
Photolysis and Prodrugs
- New coumarin fused oxazoles, including (6-oxo-6H-benzopyrano[6,7-d]oxazol-8-yl)methyl derivatives, were studied for their potential in releasing butyric acid through photolysis, indicating applications in developing prodrugs (Soares et al., 2017).
Catalytic Epoxidation
- Oxidorhenium(V) complexes with oxazolinylmethoxido ligands, including (4,5-dihydrooxazol-2-yl)methanol and derivatives, were found effective in catalyzing the epoxidation of cyclooctene. This indicates its utility in catalysis and organic synthesis (Terfassa et al., 2011).
Hydrogen Bonding and Solvent Effects
- The compound was used to study solvent effects on hydrogen bonding and rotation barriers in α-alkyl-substituted 2-alkoxybenzyl alcohols. This research provides insights into conformational dynamics in different solvents (Lomas & Adenier, 2001).
Asymmetric Acetalization
- Methacrylamide bearing 4-tert-butyloxazolidin-2-one, a related compound, was used in asymmetric acetalization of alkenes, highlighting its use in producing chiral compounds (Hosokawa et al., 1993).
Metal-Catalyzed Reactions
- A study involving iron(III) complexes with bis[(2-pyridyl)methyl][(1-methylimidazol-2-yl)methyl]amine in methanol showed reactivity with 3,5-di-tert-butylcatechol, demonstrating its role in metal-catalyzed reactions (Duda et al., 1997).
π-Cyclizations
- In the study of tert-butyl 3-oxopent-4-ynoate π-cyclizations, catalyzed by Ag(I) salts in methanol, tert-butyl groups played a key role, indicating the compound's significance in synthetic chemistry (Hermann & Brückner, 2018).
Safety And Hazards
The compound is considered hazardous. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
(2-tert-butyl-1,3-oxazol-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-8(2,3)7-9-6(4-10)5-11-7/h5,10H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRSRWJQSRGZPSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC(=CO1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(tert-Butyl)oxazol-4-yl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



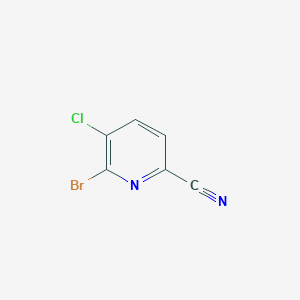

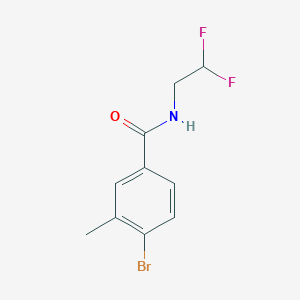
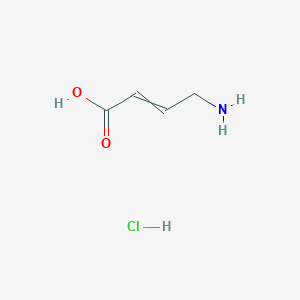
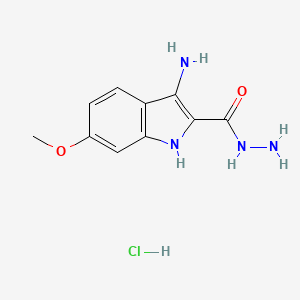
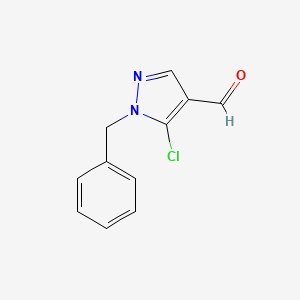
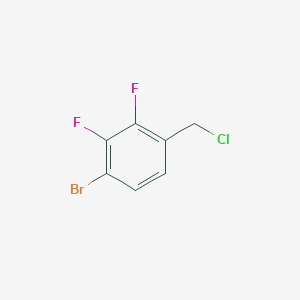
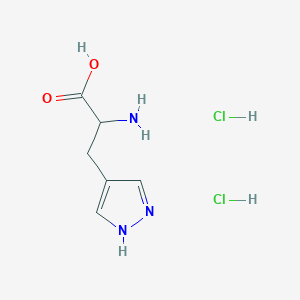
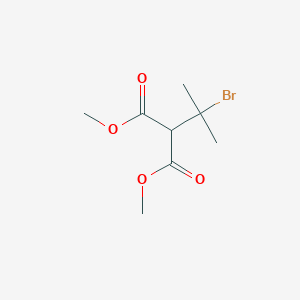
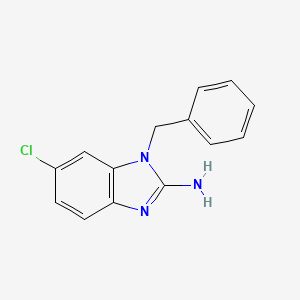
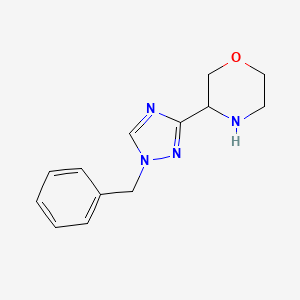
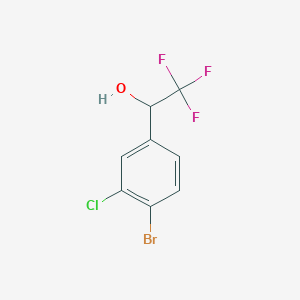
![2-Amino-2-[4-(aminomethyl)phenyl]acetic acid dihydrochloride](/img/structure/B1381439.png)
